Palmitoylethanolamide
Overview
Description
Palmitoyl ethanolamide is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of palmitic (hexadecanoic) acid. It has a role as an anti-inflammatory drug, an antihypertensive agent, a neuroprotective agent and an anticonvulsant. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid and a N-(saturated fatty acyl)ethanolamine. It is functionally related to a hexadecanoic acid.
A cannabinoid receptor-inactive eCB-related molecule used as prophylactic in helping to prevent respiratory viral infection. Palmidrol is available for human use as a supplement (400 mg capsules) and as food for medical purposes In Italy and Spain (300 mg and 600 mg tablets).
Palmitoylethanolamide is a natural product found in Brassica napus, Saccharomyces cerevisiae, and Caenorhabditis elegans with data available.
Palmidrol is a natural fatty acid amide that is both a food component and an endogenously synthesized compound, with potential analgesic and anti-inflammatory activities. Upon administration, palmidrol may inhibit the release of pro-inflammatory mediators from activated mast cells. This may reduce inflammation and pain.
Scientific Research Applications
Treatment of Acute Mania : PEA showed efficacy and safety as an adjunctive treatment for acute mania in a randomized, double‐blind, placebo‐controlled clinical trial (Abedini et al., 2022).
Atherosclerosis : It attenuates atherosclerotic plaque formation by promoting a proresolving macrophage phenotype, thus representing a new therapeutic approach to resolve arterial inflammation (Rinne et al., 2018).
Epilepsy : PEA has selective antiepileptic effects against kindled amygdaloid seizures and pentylenetetrazol (PTZ)‐induced convulsions, indicating its potential in epilepsy treatment (Sheerin et al., 2004).
Influenza and Common Cold : It is effective and safe against influenza and common cold, as evidenced by clinical trials (Keppel Hesselink et al., 2013).
Pain Management : A meta-analysis showed that PEA is a useful treatment for pain and generally well tolerated (Artukoğlu et al., 2017).
Anti-Inflammatory Actions : PEA mediates anti-inflammatory effects via peroxisome proliferator-activated receptor-α (PPAR-α) (Lo Verme et al., 2005).
Gastrointestinal Motility : It normalizes intestinal motility in a model of post‐inflammatory accelerated transit, involving cannabinoid CB1 receptors and TRPV1 channels (Capasso et al., 2014).
Chronic Inflammation : PEA reduces granuloma-induced hyperalgesia by modulating mast cell activation, suggesting its use in painful conditions where mast cell activation is an initial step (De Filippis et al., 2011).
Major Depressive Disorder : As adjunctive therapy in major depressive disorder, PEA demonstrated significant efficacy and tolerability in a double-blind, randomized, placebo-controlled trial (Ghazizadeh-Hashemi et al., 2018).
COVID-19 : Investigated for its potential as a nutraceutical in the prevention and/or treatment of COVID-19 due to its anti-inflammatory and immunomodulatory properties (Pesce et al., 2020).
Mechanism of Action
Target of Action
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide and lipid modulator . The main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 .
Mode of Action
PEA exerts its effects through multiple mechanisms. It activates the energy-boosting, fat-burning, and anti-inflammatory PPAR alpha . PEA inhibits pro-inflammatory genes and the synthesis of numerous inflammatory chemicals by activating this important protein . It also activates the bliss gene, FAAH, which degrades natural anandamide . Furthermore, PEA supports the endocannabinoid system (ECS) via modulating endocannabinoid signaling and indirectly activating cannabinoid receptors .
Biochemical Pathways
PEA affects several biochemical pathways. It controls the inflammatory cascade, orchestrating precise adjustments in immune responses . It also exerts a direct influence on the cAMP/PKA pathway through the αi/o subunit . Moreover, PEA has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Pharmacokinetics
It is known that pea’s poor oral bioavailability has been overcome by advanced delivery systems . There is still a need for more research to understand its bioavailability, tissue distribution, and excretion pathways .
Result of Action
PEA has a variety of molecular and cellular effects. It has been shown to have anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective effects . It is well tolerated and devoid of side effects in animals and humans . PEA’s actions on multiple molecular targets while modulating multiple inflammatory mediators provide therapeutic benefits in many applications .
Action Environment
Environmental factors can influence the action of PEA. For instance, the highly lipophilic nature of PEA limits its dissolution and absorption as well as the bioavailability for achieving health benefits by oral route . Furthermore, PEA is produced in the gastrointestinal tract in response to inflammatory stimuli, so exogenous intake is mandatory to achieve homeostasis . Intake of PEA could be through animal and/or vegetable food, but a high dosage is needed to achieve a therapeutic effect, so it must be compensated through dietary supplements .
Future Directions
Future directions for research include elucidating the ideal treatment indications and dosing regimens and further evaluating the relevance of micronization in head-to-head studies for PEA treatment . The beneficial effects of PEA on immune function are documented in over 350 peer-reviewed papers, including animal and human studies .
Biochemical Analysis
Biochemical Properties
Palmitoylethanolamide interacts with pivotal targets, including PPARα, PPAR-δ, PPAR-γ, CB1, CB2, GPR55, and TRPV1 . It exerts a direct influence on the inflammatory cascade, orchestrating precise adjustments in immune responses .
Cellular Effects
The therapeutic impact of this compound reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . It is effective in pain management and reducing inflammation and immune responses .
Molecular Mechanism
This compound operates both independently and in synergy with other compounds, like paracetamol, luteolin, and oxymetazoline . By inhibiting the expression of the enzyme hydrolyzing the endocannabinoid anandamide (AEA), or by stimulating the activity of the enzyme biosynthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound increases the endogenous levels of these lipid mediators and potentiates their actions at CB1, CB2, and TRPV1 receptors .
Temporal Effects in Laboratory Settings
Numerous animal studies have shown the inherent potential of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is important to emphasize its relative lack of toxicity, even at high dosages .
Transport and Distribution
The distribution and local concentration of this compound, as well as the relative expression of FAAH, NAAH, and intracellular carrier(s) in the cells all contribute to the catabolism of exogenously administered this compound .
Properties
IUPAC Name |
N-(2-hydroxyethyl)hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYVTAGFYLMHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042254 | |
Record name | N-(2-Hydroxyethyl)palmitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmitoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
544-31-0 | |
Record name | Palmitoylethanolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmidrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmidrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14043 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Palmidrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Palmitoylethanolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Hydroxyethyl)palmitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palmidrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMIDROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R8T1UDM3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98.5 °C | |
Record name | Palmitoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.